Aromatic vs. Partially Saturated Pyrimidoazepine Scaffolds: Density, Refractive Index, and Boiling Point Differentiation
1H-Pyrimido[5,4-c]azepine (9CI) is a fully aromatic scaffold, whereas commercially available analogs such as 5,6,7,8-tetrahydro-1H-pyrimido[4,5-b]azepine (CAS 27228-52-0) are partially saturated. This structural difference results in substantially different physicochemical properties that impact handling, purification, and reactivity. The aromatic [5,4-c] isomer exhibits a calculated density of 1.227 g/cm³, which is 12.3% higher than the 1.093 g/cm³ density of the tetrahydro-[4,5-b] analog . The refractive index of 1.656 for the target compound indicates significantly higher electronic polarizability compared to the 1.536 refractive index of the partially saturated comparator (a 7.8% increase), reflecting the extended π-conjugation present in the fully aromatic system . The boiling point of 321 °C at 760 mmHg for the target is 10 °C higher than the 311.4 °C of the tetrahydro analog, consistent with stronger intermolecular interactions in the aromatic system .
| Evidence Dimension | Calculated Density, Refractive Index, and Boiling Point |
|---|---|
| Target Compound Data | Density: 1.227 g/cm³; Refractive Index: 1.656; Boiling Point: 321 °C at 760 mmHg |
| Comparator Or Baseline | 5,6,7,8-Tetrahydro-1H-pyrimido[4,5-b]azepine (CAS 27228-52-0): Density 1.093 g/cm³; Refractive Index 1.536; Boiling Point 311.4 °C at 760 mmHg |
| Quantified Difference | Density +12.3%; Refractive Index +7.8%; Boiling Point +10 °C |
| Conditions | Calculated values from ChemBlink database; experimental conditions for measurement not specified by database source |
Why This Matters
The higher density and refractive index of the aromatic [5,4-c] isomer directly affect purification behavior (chromatographic retention, distillation parameters) and spectroscopic detection, while the aromaticity enables electrophilic substitution chemistry that is unavailable on partially saturated scaffolds, making it the appropriate choice for programs requiring late-stage aromatic functionalization.
